molecular formula C10H11NO4 B1313369 2-Isopropoxy-5-nitrobenzaldehyde CAS No. 166263-27-0

2-Isopropoxy-5-nitrobenzaldehyde

Cat. No.: B1313369
CAS No.: 166263-27-0
M. Wt: 209.2 g/mol
InChI Key: TZPVPJUHWLYGSL-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO4. It is a nitro-substituted benzaldehyde derivative, characterized by the presence of an isopropoxy group at the second position and a nitro group at the fifth position on the benzene ring. This compound is significant in various chemical processes and serves as a crucial building block in the synthesis of complex molecules.

Mechanism of Action

Target of Action

The primary target of 2-Isopropoxy-5-nitrobenzaldehyde is the Hoveyda–Grubbs metathesis catalyst . This compound serves as an important building block in the preparation of nitro-substituted Hoveyda–Grubbs metathesis catalyst .

Mode of Action

The interaction of this compound with its target involves a nitration reaction . The nitration of 2-isopropoxybenzaldehyde is performed under continuous flow conditions, which leads to the production of the desired this compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the nitration pathway . This pathway involves the nitration of 2-isopropoxybenzaldehyde, leading to the production of this compound .

Pharmacokinetics

The compound’s synthesis involves a continuous flow process, which suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by the conditions of this process .

Result of Action

The result of the action of this compound is the production of nitro-substituted Hoveyda–Grubbs metathesis catalyst . This catalyst is important for various chemical reactions, including the metathesis of olefins .

Action Environment

The action of this compound is influenced by the environmental conditions of the continuous flow process used in its synthesis . Factors such as temperature, stoichiometric ratio of reagents, and residency time can affect the outcome of the nitration reaction . For instance, the optimal temperature for the nitration reaction was found to be 60°C .

Biochemical Analysis

Biochemical Properties

2-Isopropoxy-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of nitro-substituted Hoveyda-Grubbs metathesis catalysts . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in nitration reactions where it interacts with nitric acid to form the nitro group. The nature of these interactions is primarily based on electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Preparation Methods

The synthesis of 2-Isopropoxy-5-nitrobenzaldehyde typically involves the nitration of 2-isopropoxybenzaldehyde. This process can be efficiently carried out under continuous flow conditions using fuming nitric acid (HNO3) as the nitrating agent. The reaction is performed in a microreactor, which allows for precise control of reaction parameters such as temperature and residence time. The optimal conditions for this reaction include a temperature of 60°C and a stoichiometric ratio of 1:4.36 (substrate to HNO3), resulting in high selectivity and productivity .

Chemical Reactions Analysis

2-Isopropoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions include 2-isopropoxy-5-aminobenzaldehyde, 2-isopropoxy-5-nitrobenzoic acid, and various substituted derivatives .

Scientific Research Applications

2-Isopropoxy-5-nitrobenzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

2-Isopropoxy-5-nitrobenzaldehyde can be compared with other nitro-substituted benzaldehydes, such as:

    2-Methoxy-5-nitrobenzaldehyde: Similar in structure but with a methoxy group instead of an isopropoxy group.

    2-Ethoxy-5-nitrobenzaldehyde: Contains an ethoxy group instead of an isopropoxy group.

    2-Isopropoxy-4-nitrobenzaldehyde: The nitro group is positioned at the fourth position instead of the fifth.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

5-nitro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPVPJUHWLYGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468535
Record name 2-isopropoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166263-27-0
Record name 2-isopropoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To commercially available 2-hydroxy-5-nitrobenzaldehyde (500 mg, 3.0 mmol) in DMF (10 mL) in a sealable tube was added isopropyl iodide (1.02 g, 6.0 mmol) and potassium carbonate (1.7 g, 12 mmol). The tube was sealed and heated to 95° C. overnight. After cooling to rt, the reaction was diluted with ethyl acetate. The layers were separated, and the organic layer was washed with brine, then concentrated and purified via silica gel chromatography (10-20% ethyl acetate/hexane) to provide 8A (560 mg, 89%). 1H NMR (400 MHz, CDCl3) δ ppm 1.48 (d, J=6.15 Hz, 6H) 4.69-4.96 (m, 1H) 7.10 (d, J=9.23 Hz, 1H) 8.40 (dd, J=9.23, 3.08 Hz, 1H) 8.70 (d, J=3.08 Hz, 1H) 10.46 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde significant for catalysis research?

A: this compound is a crucial precursor in synthesizing a ligand used in a nitro-substituted Hoveyda–Grubbs metathesis catalyst []. Hoveyda-Grubbs catalysts are a class of ruthenium-based complexes widely employed in olefin metathesis reactions, which are fundamental transformations in organic synthesis. The introduction of a nitro group to the catalyst's ligand can influence its activity, selectivity, and stability, potentially leading to improved catalytic performance in various reactions.

Q2: What are the advantages of using continuous flow chemistry for the synthesis of this compound as highlighted in the research?

A: The research [] demonstrates that continuous flow chemistry offers a superior method for synthesizing this compound due to several key advantages:

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